
2-(3-Methoxypyridin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyridin-2-yl)butanoic acid typically involves the reaction of 3-methoxypyridine with butanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(3-Methoxypyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, providing insights into biochemical processes.
Medicine: Potential applications include the development of pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxypyridin-2-yl)butanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-Chloropyridin-2-yl)butanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
2-(3-Methylpyridin-2-yl)butanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxypyridin-2-yl)butanoic acid is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility, stability, and ability to interact with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
IFGFJGUHUUALBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC=N1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


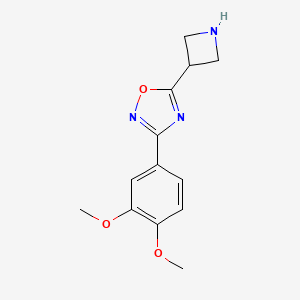
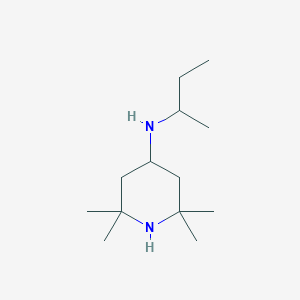
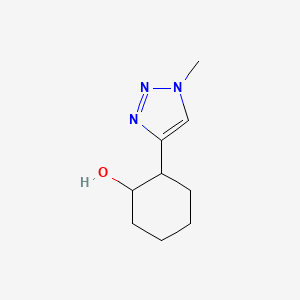
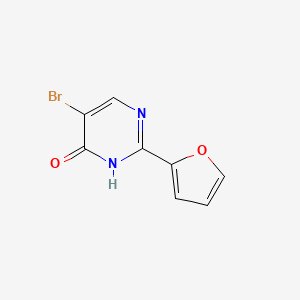
![4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13277461.png)
amine](/img/structure/B13277462.png)
amine](/img/structure/B13277484.png)
![1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13277489.png)

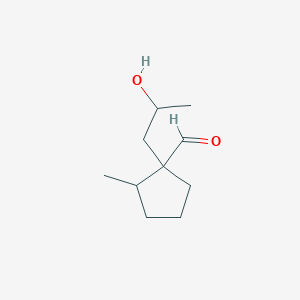
![4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13277522.png)
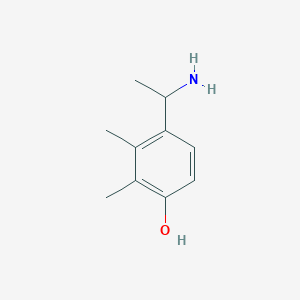
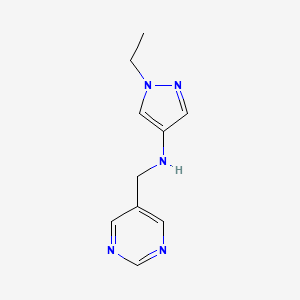
![2-[5-(Furan-2-YL)furan-2-YL]acetic acid](/img/structure/B13277532.png)
